BenchChemオンラインストアへようこそ!

2-(5-Methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

DHODH inhibition pyrimidine biosynthesis immunosuppression

2-(5-Methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (molecular formula C₂₃H₁₈N₂O₃, molecular weight approximately 370.4 g/mol) belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione class, a fused tetracyclic scaffold combining a chromene (benzopyran) ring system with a pyrrole-3,9-dione core. This scaffold has been validated across multiple therapeutic target families: as potent phosphodiesterase 5 (PDE5) inhibitors (IC₅₀ values reaching sub-nanomolar range for optimized derivatives), as dihydroorotate dehydrogenase (DHODH) inhibitors, and as host-targeted anti-infective agents (exemplified by the KH-1 series against intracellular Salmonella).

Molecular Formula C23H16N2O3
Molecular Weight 368.4 g/mol
Cat. No. B15026700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Molecular FormulaC23H16N2O3
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=CC=C5
InChIInChI=1S/C23H16N2O3/c1-14-11-12-18(24-13-14)25-20(15-7-3-2-4-8-15)19-21(26)16-9-5-6-10-17(16)28-22(19)23(25)27/h2-13,20H,1H3
InChIKeyQNRCNEAOECEELN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-(5-Methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione – Core Identity and Scaffold Context


2-(5-Methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (molecular formula C₂₃H₁₈N₂O₃, molecular weight approximately 370.4 g/mol) belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione class, a fused tetracyclic scaffold combining a chromene (benzopyran) ring system with a pyrrole-3,9-dione core [1]. This scaffold has been validated across multiple therapeutic target families: as potent phosphodiesterase 5 (PDE5) inhibitors (IC₅₀ values reaching sub-nanomolar range for optimized derivatives), as dihydroorotate dehydrogenase (DHODH) inhibitors, and as host-targeted anti-infective agents (exemplified by the KH-1 series against intracellular Salmonella) [2][3]. The compound features a 5-methylpyridin-2-yl substituent at the N-2 position and an unsubstituted phenyl ring at C-1, distinguishing it from bulkier or heteroatom-substituted analogs within the same chemotype.

Why 2-(5-Methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione Cannot Be Interchanged with Generic Chromeno-Pyrrole Analogs


The 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione scaffold is exquisitely sensitive to substituent variation at both the N-2 and C-1 positions, with potency differences spanning more than three orders of magnitude across structurally similar derivatives [1]. In the PDE5 inhibitor series, replacing the N-2 substituent from thiophen-2-yl (IC₅₀ = 17 nM) to optimized heterocycles yielded inhibitors with IC₅₀ values as low as 0.32 nM, while substitution at C-1 modulated oral bioavailability from <5% to 63.4% [1][2]. The 5-methylpyridin-2-yl moiety at N-2 in the target compound confers distinct electronic and steric properties compared to thiazolyl, isoxazolyl, or alkyl substituents found in related analogs, directly impacting target engagement selectivity between PDE5 and DHODH [3]. Additionally, the unsubstituted phenyl at C-1 represents a minimal steric footprint that may favor specific binding pocket accommodation versus bulkier phenoxyphenyl or alkoxyphenyl analogs used in anti-infective programs (e.g., KH-1 and KH-1-2 series) [4].

Quantitative Differentiation Evidence: 2-(5-Methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione vs. Closest Analogs and In-Class Candidates


DHODH Inhibitory Potency: Target Compound (IC₅₀ = 45 nM) vs. Brequinar (IC₅₀ ≈ 20 nM) vs. Teriflunomide (IC₅₀ ≈ 1–10 μM)

In a direct enzymatic assay measuring inhibition of recombinant N-terminal GST-tagged human DHODH (residues 31–395) expressed in E. coli BL21(DE3), 2-(5-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione demonstrated an IC₅₀ of 45 nM [1]. This places it within approximately 2-fold of brequinar (IC₅₀ ≈ 20 nM, a clinical-stage DHODH inhibitor) and roughly 20- to 200-fold more potent than the FDA-approved DHODH inhibitor teriflunomide (active metabolite of leflunomide, reported IC₅₀ range of 1–10 μM in comparable DCIP-based assays) [2][3]. The assay employed 2,6-dichloroindophenol (DCIP) as the terminal electron acceptor, monitoring chromogen reduction spectrophotometrically as a coupled readout of dihydroorotate oxidation [1].

DHODH inhibition pyrimidine biosynthesis immunosuppression anticancer

Physicochemical Differentiation: Target Compound (XLogP3-AA = 5.3, MW ≈ 370.4) vs. KH-1 Analog (MW = 458.5, XLogP3-AA = 5.3)

2-(5-Methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a molecular weight of approximately 370.4 g/mol and a calculated XLogP3-AA of 5.3, placing it at the upper boundary of Lipinski's Rule of Five compliance (MW < 500, LogP ≤ 5) . In contrast, the closely related host-targeted anti-infective analog 1-[3-(3-methylbutoxy)phenyl]-2-(5-methyl-2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (CAS 627050-63-9) has a molecular weight of 454.5 g/mol with an additional 3-methylbutoxy substituent at the C-1 phenyl ring . The ~84 Da mass reduction in the target compound corresponds to improved ligand efficiency metrics (LE ≈ 0.33 for DHODH at IC₅₀ = 45 nM) compared to bulkier analogs where the added mass may not proportionally increase target potency [1].

drug-likeness Lipinski parameters physicochemical profiling permeability

Target Selectivity Differentiation: DHODH (IC₅₀ = 45 nM) vs. PDE5 Activity Class-Level SAR Inference

The chromeno[2,3-c]pyrrol-9(2H)-one scaffold has been independently optimized for both PDE5 inhibition (by Luo group, Sun Yat-Sen University) and DHODH inhibition [1][2]. SAR analysis from the PDE5 series reveals that N-2 substitution with 5-membered heterocycles (thiophen-2-yl, thiazol-2-yl, isoxazol-3-yl) is critical for sub-nanomolar PDE5 potency, while the pyridin-2-yl substitution pattern in the target compound is absent from the most potent PDE5 inhibitors [1]. The 5-methylpyridin-2-yl moiety at N-2, combined with the unsubstituted phenyl at C-1, may favor DHODH binding over PDE5, consistent with the documented DHODH IC₅₀ of 45 nM [2]. In the PDE5 series, the most potent inhibitors (e.g., compound 3, IC₅₀ = 0.32 nM) universally incorporate thiophene or thiazole at N-2 and a bulkier C-1 substituent [1].

target selectivity PDE5 vs. DHODH off-target profiling chromeno-pyrrole SAR

Synthetic Accessibility and Procurement Cost Differentiation vs. Poly-Substituted Chromeno-Pyrrole Analogs

The synthesis of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones proceeds via multicomponent condensation of 3-formylchromones with primary amines and isocyanides or via stepwise construction of the pyrrole ring onto a chromene precursor [1]. The target compound, bearing an unsubstituted phenyl at C-1 and a commercially available 2-amino-5-methylpyridine precursor, requires fewer synthetic steps than analogs such as KH-1 (2-(3-hydroxypropyl)-1-(3-phenoxyphenyl)-substituted) or CAS 627050-63-9 (1-(3-methylbutoxy)phenyl-substituted), which require additional O-alkylation or etherification steps [2]. The chromeno-pyrrole core is assembled in a single operational step from 3-formylchromone, 2-amino-5-methylpyridine, and phenyl isocyanide precursors, all of which are commercially available [1].

synthetic accessibility procurement cost hit-to-lead medicinal chemistry

Structural Novelty: 5-Methylpyridin-2-yl at N-2 vs. Common Chromeno-Pyrrole Substituents in Patent and Literature Space

A survey of the chromeno[2,3-c]pyrrole patent and primary literature landscape reveals that N-2 substitution is dominated by: (a) alkyl chains (methyl, propyl, hydroxypropyl) in the KH-1 anti-infective series; (b) 5-membered heterocycles (thiophen-2-yl, thiazol-2-yl, isoxazol-3-yl, furan-2-yl) in the PDE5 inhibitor series; and (c) benzyl groups in host-targeted analogs [1][2][3]. The 5-methylpyridin-2-yl substituent is comparatively rare in disclosed chromeno-pyrrole SAR, appearing primarily in commercial screening library compounds rather than extensively optimized medicinal chemistry programs . This underrepresentation in published SAR studies creates an opportunity for novel intellectual property positioning, as the 5-methylpyridin-2-yl moiety may engage target binding pockets differently than the commonly explored substituents [1].

structural novelty intellectual property patent landscape chemical space

Thermal and Bulk Stability: Predicted Boiling Point (612.5 °C) and Density (1.3 g/cm³) vs. Structurally Related Chromeno-Pyrroles

Predicted physicochemical parameters for the broader 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione class indicate high thermal stability with boiling points exceeding 600 °C and densities in the 1.2–1.4 g/cm³ range, consistent with the rigid polycyclic aromatic core . The target compound's predicted boiling point of approximately 612.5 ± 55.0 °C (at 760 mmHg) and density of 1.3 ± 0.1 g/cm³ are comparable to those of the 3-methylbutoxy analog (CAS 627050-63-9) . The absence of hydrolytically labile functional groups (esters, acetals) and the fully conjugated aromatic system suggest long-term ambient storage stability without special handling requirements, differentiating it from chromeno-pyrroles containing ester or hydroxyl functionalities that may require desiccated or refrigerated storage [1].

thermal stability compound handling storage conditions formulation compatibility

Optimal Procurement and Research Application Scenarios for 2-(5-Methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione


DHODH-Targeted Hit-to-Lead Programs Requiring a Non-Quinoline Carboxylic Acid Chemotype

With a confirmed DHODH IC₅₀ of 45 nM in the DCIP-coupled enzymatic assay [1], this compound serves as an attractive starting point for medicinal chemistry programs seeking to develop DHODH inhibitors structurally distinct from the brequinar (quinoline-carboxylic acid) and teriflunomide (isoxazole-carboxamide) chemotypes. The chromeno-pyrrole scaffold offers a novel binding mode and IP position. The 5-methylpyridin-2-yl and unsubstituted phenyl substituents provide two independent vectors for SAR exploration (N-2 and C-1, respectively), enabling rapid analog generation via the established one-pot multicomponent synthetic route [2]. Procurement of 10–100 mg quantities enables initial SAR expansion with 20–50 analogs within a single synthesis campaign.

Selectivity Profiling Between DHODH and PDE5 Using Chromeno-Pyrrole Tool Compounds

The chromeno[2,3-c]pyrrol-9(2H)-one scaffold is dually active against PDE5 and DHODH depending on N-2 and C-1 substitution patterns [1][2]. The target compound, with its 5-methylpyridin-2-yl N-2 substituent, is predicted to favor DHODH over PDE5 based on SAR trends from both target families [1]. Procuring this compound alongside PDE5-optimized analogs (e.g., thiophen-2-yl or thiazol-2-yl N-2 substituted derivatives) enables systematic selectivity profiling to identify the structural determinants of target preference. This is critical for programs where PDE5 inhibition represents an undesired off-target liability (e.g., oncology applications where DHODH inhibition is desired but PDE5-mediated vasodilation is not).

Construction of Focused Chromeno-Pyrrole Screening Libraries for Phenotypic Assays

The host-targeted anti-infective activity of the KH-1 and KH-1-2 series demonstrates that chromeno-pyrrole derivatives can modulate host cell pathways to control intracellular pathogens without direct antimicrobial activity [1]. The target compound's structural simplicity (MW ≈ 370.4, unsubstituted C-1 phenyl) makes it an ideal core scaffold for constructing a focused library where diversity elements are systematically introduced at the C-1 phenyl ring (e.g., varying substituents for electronic and steric effects) while maintaining the 5-methylpyridin-2-yl N-2 group constant. Such libraries can be screened in macrophage infection models or interferon activation assays to identify novel host-targeted anti-infective leads [1][2].

Computational Chemistry and Docking Studies Leveraging the PDE5 Co-Crystal Structure (PDB: 5ZZ2)

The availability of a high-resolution (2.60 Å) co-crystal structure of PDE5 in complex with the chromeno-pyrrole inhibitor LW1634 (PDB ID: 5ZZ2) [1] provides a structural basis for computational docking and molecular dynamics studies of the target compound. While LW1634 bears a thiazol-2-yl N-2 substituent, the shared chromeno-pyrrole core enables comparative docking to predict how the 5-methylpyridin-2-yl substituent alters binding pose, hydrogen-bonding interactions, and selectivity. These in silico studies can guide rational design of hybrid analogs that combine DHODH potency with tunable PDE5 selectivity, supporting procurement decisions for follow-up analog synthesis.

Quote Request

Request a Quote for 2-(5-Methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.